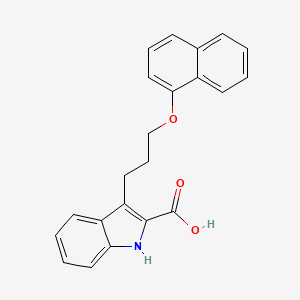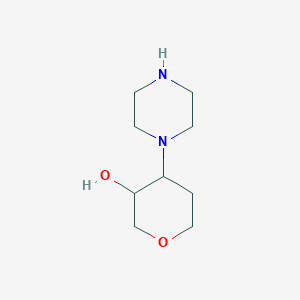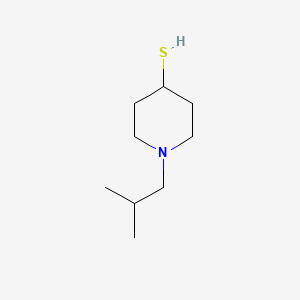
2-(Chloromethoxy)-4-methyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethoxy)-4-methyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloromethoxy group and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-(Chloromethoxy)-4-methyl-1-nitrobenzene typically involves the chloromethylation of 4-methyl-1-nitrobenzene. This process can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethyl ether. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(Chloromethoxy)-4-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Electrophilic substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Applications De Recherche Scientifique
2-(Chloromethoxy)-4-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or resins.
Pharmaceutical Research: The compound can be used in the synthesis of potential drug candidates or as a building block for bioactive molecules.
Chemical Biology: It can be used to study the effects of nitroaromatic compounds on biological systems and to develop new biochemical assays.
Mécanisme D'action
The mechanism of action of 2-(Chloromethoxy)-4-methyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethoxy group acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
2-(Chloromethoxy)-4-methyl-1-nitrobenzene can be compared to other nitrobenzene derivatives, such as:
2-(Chloromethoxy)-1-nitrobenzene: Similar structure but lacks the methyl group, which can affect its reactivity and applications.
4-Methyl-1-nitrobenzene: Lacks the chloromethoxy group, making it less versatile in nucleophilic substitution reactions.
2-(Methoxymethyl)-4-methyl-1-nitrobenzene: Similar structure but with a methoxymethyl group instead of a chloromethoxy group, which can influence its chemical behavior.
The presence of the chloromethoxy group in this compound makes it unique and provides specific reactivity that can be exploited in various chemical processes.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
2-(chloromethoxy)-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-2-3-7(10(11)12)8(4-6)13-5-9/h2-4H,5H2,1H3 |
Clé InChI |
FUBDCJMZWUPMGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{3-Azabicyclo[3.1.0]hexan-3-yl}-5-methylpyridine-3-carbaldehyde](/img/structure/B15252134.png)
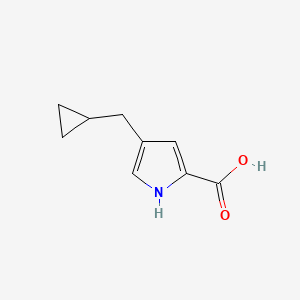
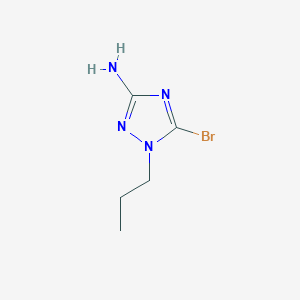
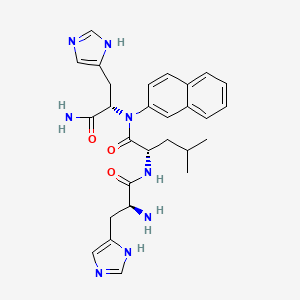
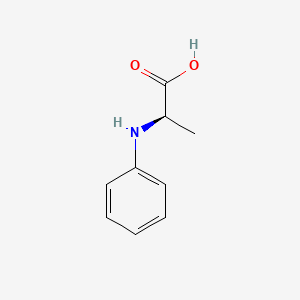
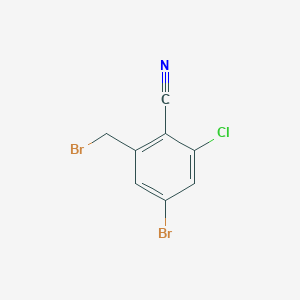
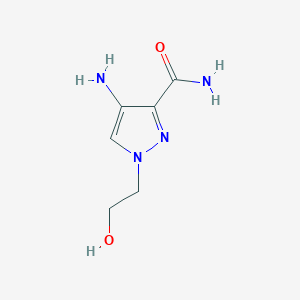

![3-(2-Aminoethyl)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15252170.png)
![(1S,2S)-1-amino-2-({[(benzyloxy)carbonyl]amino}methyl)cyclopropanecarboxylic acid hydrochloride](/img/structure/B15252175.png)

